molecular formula C14H11NO5 B1606824 (2e)-3-[5-(2-Methyl-4-nitrophenyl)-2-furyl]acrylic acid CAS No. 292641-22-6

(2e)-3-[5-(2-Methyl-4-nitrophenyl)-2-furyl]acrylic acid

Cat. No. B1606824
M. Wt: 273.24 g/mol
InChI Key: CGSJRTMBJMQGOB-UHFFFAOYSA-N
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Description



  • (2E)-3-[5-(2-Methyl-4-nitrophenyl)-2-furyl]acrylic acid is a chemical compound with the molecular formula C<sub>10</sub>H<sub>9</sub>NO<sub>4</sub> .

  • It belongs to the class of nitrophenols and is characterized by a furan ring and a nitro group.

  • The compound is often used in research and synthetic chemistry.





  • Synthesis Analysis



    • The synthesis of this compound involves several steps, including the reaction of appropriate starting materials.

    • Unfortunately, I don’t have specific details on the synthesis pathway for this compound. However, it can be synthesized through various methods, such as nitration , esterification , or Michael addition .





  • Molecular Structure Analysis



    • The molecular structure of (2E)-3-[5-(2-Methyl-4-nitrophenyl)-2-furyl]acrylic acid consists of a furan ring, a nitrophenyl group, and a carboxylic acid functional group.

    • The E configuration indicates that the double bond is in the trans conformation.





  • Chemical Reactions Analysis



    • (2E)-3-[5-(2-Methyl-4-nitrophenyl)-2-furyl]acrylic acid can participate in various chemical reactions, including hydrolysis , esterification , and Michael addition reactions.

    • It may also undergo reduction or oxidation processes.





  • Physical And Chemical Properties Analysis



    • Melting point : Approximately 93-98°C (literature value).

    • Solubility : Soluble in organic solvents like acetone , methanol , and ethyl acetate .

    • Appearance : Likely a solid or crystalline powder .




  • Safety And Hazards



    • As with any chemical compound, proper handling and safety precautions are essential.

    • Always consult safety data sheets (SDS) and follow recommended practices when working with (2E)-3-[5-(2-Methyl-4-nitrophenyl)-2-furyl]acrylic acid.




  • Future Directions



    • Further research could explore its applications in organic synthesis , medicinal chemistry , or material science .

    • Investigate potential biological activities or pharmacological properties .




    Remember to consult additional literature and scientific sources for more detailed information. 🌟


    properties

    IUPAC Name

    (E)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enoic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C14H11NO5/c1-9-8-10(15(18)19)2-5-12(9)13-6-3-11(20-13)4-7-14(16)17/h2-8H,1H3,(H,16,17)/b7-4+
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    CGSJRTMBJMQGOB-QPJJXVBHSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=CC(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C/C(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C14H11NO5
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    273.24 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    (2e)-3-[5-(2-Methyl-4-nitrophenyl)-2-furyl]acrylic acid

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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